[(2S)-3-amino-2-methylpropyl]diethylamine
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Overview
Description
(2S)-N’,N’-Diethyl-2-methylpropane-1,3-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two ethyl groups attached to the nitrogen atoms and a methyl group attached to the second carbon atom in the propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N’,N’-Diethyl-2-methylpropane-1,3-diamine typically involves the reaction of 2-methylpropane-1,3-diamine with diethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of (2S)-N’,N’-Diethyl-2-methylpropane-1,3-diamine may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production methods often incorporate advanced techniques such as high-throughput screening and process optimization to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-N’,N’-Diethyl-2-methylpropane-1,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in the reactions of (2S)-N’,N’-Diethyl-2-methylpropane-1,3-diamine include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from the reactions of (2S)-N’,N’-Diethyl-2-methylpropane-1,3-diamine depend on the specific reaction type. For example, oxidation reactions yield amine oxides, while reduction reactions produce secondary or primary amines. Substitution reactions result in the formation of new compounds with different substituents replacing the ethyl groups.
Scientific Research Applications
(2S)-N’,N’-Diethyl-2-methylpropane-1,3-diamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-N’,N’-Diethyl-2-methylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(2S)-N’,N’-Diethyl-2-methylpropane-1,3-diamine: shares structural similarities with other diamines, such as N,N’-diethyl-1,3-propanediamine and N,N’-dimethyl-1,3-propanediamine.
N,N’-Diethyl-1,3-propanediamine: This compound has two ethyl groups attached to the nitrogen atoms but lacks the methyl group on the second carbon atom.
N,N’-Dimethyl-1,3-propanediamine: This compound has two methyl groups attached to the nitrogen atoms instead of ethyl groups.
Uniqueness
The uniqueness of (2S)-N’,N’-Diethyl-2-methylpropane-1,3-diamine lies in its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2S)-N',N'-diethyl-2-methylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-4-10(5-2)7-8(3)6-9/h8H,4-7,9H2,1-3H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCCROLLJZMYQF-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C[C@@H](C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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